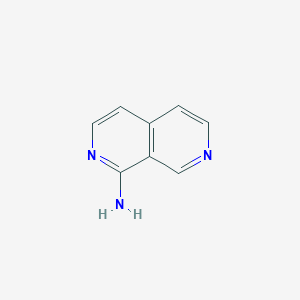

2,7-Naphthyridin-1-amine

描述

Contextual Significance of Naphthyridine Scaffolds in Chemical Biology and Medicinal Chemistry

Naphthyridines are heterocyclic organic compounds composed of two fused pyridine (B92270) rings. semanticscholar.org Their structure, specifically the arrangement of nitrogen atoms, gives rise to six different isomers, each with unique chemical properties. semanticscholar.orgontosight.ai These scaffolds are of high value in medicinal chemistry and chemical biology due to their conjugated π-system and coplanar stiffness, which make them excellent building blocks for designing molecules that can interact with biological targets. mdpi.com

The nitrogen-containing heterocyclic structure of naphthyridines has drawn considerable attention from researchers because of the wide range of biological activities their derivatives have shown. nih.govresearchgate.net These activities include antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties. researchgate.netnih.gov The versatility in their synthesis and reactivity further enhances their appeal as a "privileged scaffold" in the development of new drugs. nih.govresearchgate.net The unique chemical properties of the 2,7-naphthyridine (B1199556) isomer, in particular, make it a valuable framework for creating new compounds with specific biological functions or material properties. ontosight.ai

Historical Perspective of 2,7-Naphthyridine Derivatives in Drug Discovery

The exploration of naphthyridine derivatives for their biological activities has been ongoing since their discovery in 1893. mdpi.com While the 1,8-naphthyridine (B1210474) isomer has seen extensive development, leading to successful drugs like the antibacterial agent Gemifloxacin, the 2,7-naphthyridine isomer has also been a subject of increasing interest. mdpi.com

Historically, compounds with the 2,7-naphthyridine scaffold have been isolated from both terrestrial plants and various marine organisms. semanticscholar.org A notable example is the marine alkaloid Lophocladine A, which contains a 2,7-naphthyridine core. mdpi.com Research has demonstrated that derivatives of 2,7-naphthyridine possess a broad spectrum of biological effects, including antitumor, antimicrobial, analgesic, and anticonvulsant activities. researchgate.netsciencegate.app

Early investigations also revealed their potential as potent and selective inhibitors of various enzymes and kinases, such as phosphodiesterase 5 (PDE5). researchgate.netnih.gov One such derivative, designated as T-0156, showed potent PDE5 inhibition and was selected for further evaluation. nih.gov The functionalization of the 2,7-naphthyridine core was initially considered difficult, which limited its application in drug discovery. mdpi.com However, newer synthetic methods have paved the way for more extensive exploration. mdpi.comresearchgate.net

Scope and Research Focus on 2,7-Naphthyridin-1-amine and its Functional Analogs

Current research on 2,7-naphthyridine derivatives, including those based on the this compound structure, is heavily focused on the development of kinase inhibitors for cancer therapy. mdpi.com The 2,7-naphthyridone scaffold, a close relative, has been a particularly fruitful area of investigation. For instance, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were designed and synthesized to explore their potential as inhibitors of c-Kit and VEGFR-2 kinases. mdpi.com

The development of a combinatorial library of 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-one has accelerated the discovery of potent and selective inhibitors against various kinases, including MET and AXL. acs.org This has led to the identification of compounds with significant inhibitory activity and selectivity, highlighting the potential of this scaffold in targeted cancer therapy. acs.orgacs.org

Furthermore, research has expanded to include the synthesis of analogs of natural products like Lophocladine A. A three-component reaction has been developed to create dihydro-2,7-naphthyridin-1-ones, which can be further modified to produce a library of diverse compounds. acs.org The structural simplification of the this compound ring is another area of active research, aiming to understand the structure-activity relationship and identify the key functional groups responsible for biological activity. researchgate.net The intrinsic fluorescence of some 2,7-naphthyridinium salts also presents opportunities for their use as molecular tools in biochemical research. nih.gov

Table 1: Examples of 2,7-Naphthyridine Derivatives and their Investigated Biological Targets

| Compound Class | Target/Activity | Research Focus |

| 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones | c-Kit, VEGFR-2, MET, AXL kinase inhibition | Development of selective kinase inhibitors for cancer therapy. mdpi.comacs.orgacs.org |

| 1,7- and 2,7-naphthyridine derivatives | PDE5 inhibition | Exploration for potential therapeutic applications related to smooth muscle relaxation. nih.gov |

| Lophocladine A analogs | Antitumor activity | Synthesis of natural product analogs to create diverse libraries for drug discovery. acs.org |

| 8-hydroxy-2,7-naphthyridin-2-ium salts | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition | Design of potential inhibitors for neurodegenerative diseases. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2,7-naphthyridin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEZIMBNRWWQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512282 | |

| Record name | 2,7-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27225-00-9 | |

| Record name | 2,7-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-naphthyridin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,7 Naphthyridin 1 Amine and Its Derivatives

Strategies for the Construction of the 2,7-Naphthyridine (B1199556) Core

The synthesis of the 2,7-naphthyridine ring system can be achieved through several strategic approaches, categorized by the nature of the starting precursors. researchgate.netbenthamdirect.comsciencegate.app These methods include building upon existing pyridine (B92270) rings, constructing the bicycle from non-cyclic molecules, derivatizing related heterocyclic systems like quinolines, or inducing molecular rearrangements. researchgate.netbenthamdirect.comsciencegate.app

The most prevalent methods for constructing the 2,7-naphthyridine core involve the annulation of a second pyridine ring onto a pre-existing pyridine derivative. researchgate.netbenthamdirect.comsciencegate.app These strategies typically employ cyclocondensation or intramolecular cyclization reactions.

A notable example is the synthesis of 1,2-dihydro[c] mdpi.commdpi.comnaphthyridines through a gold-catalyzed intramolecular cyclization. rsc.orgrsc.org This method utilizes 2-aminophenyl prop-2-yn-1-yl enaminones as substrates, which undergo a 6-endo-dig cyclization followed by a condensation sequence to form the naphthyridine core in good to excellent yields under ambient conditions. rsc.orgrsc.org Another approach involves the condensation of 2,6-diaminopyridine (B39239) with 3-oxo-butyraldehyde dimethyl acetal (B89532) to produce 2-amino-7-methyl-1,8-naphthyridine, a related isomer, highlighting the utility of pyridine precursors. nih.gov Similarly, the reaction of 2-amino-6-methylpyridine (B158447) with dichloroacetone can form tetrahydro-2,7-naphthyridine cores.

The table below summarizes a gold-catalyzed cyclization for synthesizing 1,2-dihydro[c] mdpi.commdpi.comnaphthyridine derivatives.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Ph | H | 2a | 98 |

| 2 | 4-MeC₆H₄ | H | 2b | 96 |

| 3 | 4-FC₆H₄ | H | 2c | 95 |

| 4 | 4-ClC₆H₄ | H | 2d | 92 |

| 5 | Thiophen-2-yl | H | 2l | 86 |

| 6 | C₅H₁₁ | H | 2m | 66 |

| 7 | Cyclohexyl | H | 2n | 54 |

| Table based on research findings on gold-catalyzed synthesis. rsc.org |

While less common, the direct formation of the 2,7-naphthyridine ring system from acyclic (non-cyclic) precursors has been reported. thieme-connect.dethieme-connect.de These methods involve the simultaneous formation of both pyridine rings in a single synthetic step. thieme-connect.de For instance, a double intramolecular cyclization of a polymethyliminium quaternary salt, generated from an acyclic dimethylamino-substituted diene, can yield a 2,7-naphthyridine-4-carbaldehyde. thieme-connect.de

The conversion of quinoline (B57606) derivatives into the 2,7-naphthyridine scaffold is another established strategy, often used to prepare tricyclic benzo mdpi.commdpi.comnaphthyridines. researchgate.netbenthamdirect.comsciencegate.app This transformation is valuable for creating fused heterocyclic systems. For example, angular fused benzo[f] mdpi.commdpi.comnaphthyridine can be synthesized from 2-chloro-3-formyl quinoline. b-u.ac.in Similarly, studies have focused on constructing linear and angular benzopyrido fused naphthyridines starting from precursors like 2-chloro-3-formyl quinoline and various aminopyridines. b-u.ac.innih.gov

Rearrangement reactions provide a sophisticated pathway to the 2,7-naphthyridine skeleton from other heterocyclic systems. researchgate.netbenthamdirect.comsciencegate.app The rearrangement of pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines has been documented as a viable synthetic route. researchgate.netsciencegate.app An important aspect of the rearrangement of pyrrolo[3,4-c]pyridine is its selectivity, yielding the 2,7-naphthyridine isomer exclusively over the 2,6-isomer. researchgate.net

A prominent example is the Smiles rearrangement, which has been successfully applied within the 2,7-naphthyridine series. mdpi.comnih.gov This reaction allows for the synthesis of 1-amino-3-oxo-2,7-naphthyridines, which are crucial intermediates for more complex derivatives. mdpi.comnih.gov The process starts with 1-amino-3-chloro-2,7-naphthyridines, which are converted to 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines. mdpi.com Under basic conditions, these intermediates undergo a Smiles rearrangement to furnish the 1-amino-3-oxo product in high yields. mdpi.comnih.gov

Targeted Synthesis of 2,7-Naphthyridin-1-amine and its Key Intermediates

The synthesis of the specific target, this compound, and its precursors often relies on condensation reactions and nucleophilic substitutions to install the requisite functional groups onto the pre-formed naphthyridine core.

Condensation reactions are fundamental to building the complex architecture of 2,7-naphthyridine derivatives. A three-component reaction has been developed to form dihydro-2,7-naphthyridin-1-ones, which are direct precursors to analogs of the natural product lophocladine A (a 2,7-naphthyridin-1-one). acs.org These unstable dihydro intermediates can be subsequently oxidized to the naphthyridone or reduced to the tetrahydronaphthyridone. acs.org The reaction shows broad tolerance for various aldehydes and amines. acs.org

Furthermore, cyclocondensation reactions are employed to build fused heterocyclic systems. For example, pyrazolo[3,4-c]-2,7-naphthyridines can be treated with acetylacetone (B45752) in a condensation/cyclization process, known as the Knorr synthesis of pyrazoles, to construct a new pyrimidine (B1678525) ring fused to the naphthyridine core. researchgate.netmdpi.com Similarly, the cyclocondensation of thieno[2,3-c] researchgate.netmdpi.comCurrent time information in Bangalore, IN.triazolo[3,4-a]-2,7-naphthyridine with formamide (B127407) yields a corresponding thieno[3,2-d]pyrimidine (B1254671) derivative. arkat-usa.org

Nucleophilic substitution is a key strategy for the functionalization of the 2,7-naphthyridine ring, particularly for synthesizing 1,3-disubstituted derivatives. The process often starts with 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. mdpi.com

In a typical sequence, the chlorine atom at the C-1 position, being more reactive, is selectively displaced by an amine (such as pyrrolidine, piperidine (B6355638), or a substituted piperazine) in a nucleophilic aromatic substitution (SNAr) reaction. mdpi.commdpi.comresearchgate.net This yields the crucial intermediate, a 1-amino-3-chloro-2,7-naphthyridine derivative. mdpi.commdpi.com

These 1-amino-3-chloro intermediates are then subjected to a second nucleophilic substitution at the C-3 position. For instance, reaction with 2-mercaptoethanol (B42355) replaces the chlorine atom to give a 1-amino-3-[(2-hydroxyethyl)thio] derivative, which can then undergo rearrangement. mdpi.commdpi.com Alternatively, reaction with hydrazine (B178648) hydrate (B1144303) can substitute the C-3 chlorine, followed by an intramolecular cyclization to form a fused pyrazole (B372694) ring, yielding pyrazolo[3,4-c]-2,7-naphthyridin-11-amines. nih.gov This stepwise substitution allows for the controlled introduction of different functional groups at the C-1 and C-3 positions, providing access to a diverse range of 1,3-diamino-2,7-naphthyridine analogs and other complex heterocyclic systems. mdpi.com

The table below details the synthesis of various 1-amino-3-chloro-2,7-naphthyridine intermediates from their dichloro precursors.

| Starting Compound (R) | Amine Reagent | Product | Yield (%) |

| 1a (i-Pr) | Pyrrolidine | 2a | 91 |

| 1a (i-Pr) | Piperidine | 2b | 91 |

| 1a (i-Pr) | Azepane | 2c | 87 |

| 1b (i-Bu) | Pyrrolidine | 2d | 80 |

| 1b (i-Bu) | Piperidine | 2e | 85 |

| 1c (Bn) | Azepane | 2i | 83 |

| Table based on research findings on nucleophilic substitution. mdpi.comnih.gov |

Multi-Component Reaction Strategies for Naphthyridone Analogs

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for assembling complex molecular architectures from simple starting materials in a single synthetic operation. rsc.orgbeilstein-journals.orgekb.eg In the context of 2,7-naphthyridine chemistry, a noteworthy three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones. acs.orgnih.govnih.gov These intermediates serve as versatile synthons that can be selectively oxidized to the corresponding 2,7-naphthyridin-1-ones or reduced to afford tetrahydro-2,7-naphthyridones, thereby providing access to multiple structural classes from a common precursor. acs.orgnih.govnih.gov

This MCR strategy is distinguished by its broad substrate scope, tolerating a wide array of aldehydes and amines. acs.orgnih.gov This flexibility allows for the rapid generation of diverse chemical libraries, including analogs of the marine alkaloid lophocladine A. acs.orgnih.govnih.govdiva-portal.orgresearchgate.net The reaction typically proceeds by combining a pyridine-based aldehyde with a primary amine and a second, different aldehyde. acs.orgnih.gov The use of microwave irradiation can accelerate the reaction, significantly reducing the time required for the transformation. acs.orgnih.gov

The diversity of the final products can be controlled by the judicious selection of reactants and downstream processing. The reaction accommodates both electron-rich and electron-poor benzaldehydes, as well as various alkyl aldehydes, with anilines generally providing the highest yields. acs.orgnih.gov The amine component is also tunable; for instance, substituting a primary amine with ammonium (B1175870) acetate (B1210297) leads to the formation of uncharged naphthyridone analogs. acs.orgnih.gov Subsequent treatment of the dihydronaphthyridone intermediate with an oxidizing agent like chloranil (B122849) or a reducing agent such as sodium borohydride (B1222165) further expands the accessible chemical space. acs.orgnih.gov Green chemistry principles have also been successfully applied in the synthesis of related fused heterocycles; for example, benzo[c]pyrazolo nih.govacs.orgnaphthyridines have been synthesized via a one-pot MCR in water, which circumvents the need for transition metal catalysts and minimizes waste. rsc.orgnih.govrsc.org

| Amine Component | Aldehyde Component | Second Aldehyde/Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Primary Amine | Pyridine-based Aldehyde | Benzaldehydes | Dihydro-2,7-naphthyridine-1-one | acs.orgnih.gov |

| Ammonium Acetate | Pyridine-based Aldehyde | Various Aldehydes | Uncharged Naphthyridone | acs.orgnih.gov |

| Ethyl Glyoxylate | Pyridine-based Aldehyde | Primary Amine | Lophocladine A analog | acs.org |

| 3-Aminopyrazole | Isatin | Malononitrile | Benzo[c]pyrazolo nih.govacs.orgnaphthyridine | nih.govrsc.org |

Arylation Reactions with Diaryliodonium Salts

Diaryliodonium salts serve as potent arylating agents for the functionalization of the 2,7-naphthyridin-1(2H)-one core. acs.orgresearchgate.netnih.gov This synthetic methodology is particularly valuable due to its characteristically mild conditions, rapid reaction rates, and high product yields. acs.orgresearchgate.netnih.gov The N-arylation of electron-deficient heterocyclic systems like 2,7-naphthyridinones generally necessitates catalysis. researchgate.net Copper salts, such as copper(I) iodide (CuI) and copper chloride (CuCl), have been shown to be effective catalysts for this transformation. researchgate.netresearchgate.netacs.orgorganic-chemistry.org

The synthetic protocol typically involves the coupling of an 8-chloro-2,7-naphthyridin-1(2H)-one substrate with a substituted diaryliodonium salt. acs.orgresearchgate.net This approach enables the efficient production of a variety of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks. acs.orgresearchgate.net The selectivity of the arylation is governed by both electronic and steric factors of the diaryliodonium reagent; in copper-catalyzed systems, the transfer of the least sterically encumbered aryl group is generally favored. ncl.ac.uk

This N-arylation strategy has been effectively utilized to construct combinatorial libraries of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones through a subsequent coupling step with various anilines. acs.orgresearchgate.net The mildness of the conditions, which often allow the reaction to proceed at room temperature, combined with a broad functional group tolerance, establishes this method as a cornerstone for the discovery of novel kinase inhibitors in medicinal chemistry. acs.orgnih.govresearchgate.netorganic-chemistry.org

| Substrate | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 8-chloro-2,7-naphthyridin-1(2H)-one | Diphenyliodonium salt | CuI (10) | K₂CO₃ | DMF | 80 °C | High | researchgate.net |

| 2-Pyridone | Diphenyliodonium hexafluorophosphate | CuCl (10) | Et₃N | Toluene | Room Temp. | 99% | researchgate.netacs.orgorganic-chemistry.org |

| 2-Pyridone | Diaryliodonium salts | CuCl (10) | Et₃N | Toluene | 23-99% | acs.orgorganic-chemistry.org | |

| Aniline (B41778) | Aryliodonium ylide | CuSO₄·5H₂O (10) | - | Water | 60 °C | 82% | nih.gov |

Stereoselective Synthesis and Chiral Control in 2,7-Naphthyridine Derivatives

The synthesis of enantiomerically pure compounds is a central challenge in modern organic chemistry, and the 2,7-naphthyridine framework is no exception. Asymmetric hydrogenation stands out as a premier strategy for installing stereogenic centers into the naphthyridine core, enabling access to chiral tetrahydro-2,7-naphthyridine derivatives. nih.govresearchgate.net

Chiral transition metal complexes, particularly those based on iridium (Ir) and ruthenium (Ru), are highly effective catalysts for the asymmetric hydrogenation of prochiral naphthyridine precursors, such as imines or enamines. nih.govresearchgate.net For example, the combination of iridium catalysts with chiral phosphoramidate (B1195095) ligands has enabled the asymmetric hydrogenation of imine intermediates to afford tetrahydro-2,7-naphthyridines with excellent enantiomeric excess (ee), often greater than 90%. In a similar vein, ruthenium-catalyzed enantioselective transfer hydrogenation has been instrumental in the synthesis of chiral 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds. nih.govacs.orgacs.org

A key advantage of these catalytic systems is their tolerance of various functional groups, including halides and other heterocyclic moieties. The stereochemical outcome of the reaction is highly dependent on the specific combination of the metal center and the chiral ligand. For instance, iridium complexes bearing chiral ligands like phosphine-phosphoramidites or BiphPHOX have been successfully employed in the asymmetric hydrogenation of a range of heterocyclic substrates. researchgate.netub.edu These methodologies provide a robust platform for the synthesis of specific stereoisomers of complex 2,7-naphthyridine derivatives. nih.govacs.orgacs.org

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iridium / Chiral Phosphoramidate Ligands | Imine Intermediates | Tetrahydro-2,7-naphthyridines | >90% | |

| Ruthenium / Chiral Diamine Ligands | Dihydronaphthyridine | Tetrahydro-1,6-naphthyridine | High | nih.govacs.org |

| Iridium / BiphPHOX Ligand | Exocyclic Alkenes | Hydrogenated products | up to 98% | researchgate.net |

| Iridium / (S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral Amines | up to 90% | ub.edu |

Optimization and Scale-Up Considerations in 2,7-Naphthyridine Synthesis

Catalyst Selection and Activity Enhancement (e.g., Raney Nickel, Pd/C with H₂O Co-Catalyst)

For the large-scale production of 2,7-naphthyridine derivatives, catalyst selection and the enhancement of its activity are critical parameters. Hydrogenation reactions, which are key to producing saturated analogs like tetrahydro- and decahydro-2,7-naphthyridines, frequently utilize heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney Nickel.

The performance of these catalysts is highly dependent on the reaction environment. For Pd/C, methanol (B129727) is often the solvent of choice, and for specific transformations like nitro group reductions, very low catalyst loadings in the parts-per-million range can be effective. acs.orgorganic-chemistry.org In a move towards greener chemistry, water is being explored as a co-catalyst or solvent, which can enhance reaction rates. acs.orgrsc.org A palladium-catalyzed transfer hydrogenation of N-heteroaromatics has been developed that uses water as both the hydrogen donor and the solvent, mediated by a diboron (B99234) reagent. acs.org The catalytic activity of Pd/C has been shown to correlate with the quantity of exposed Pd(0) sites on the support material. mdpi.com

Raney Nickel offers a cost-effective alternative for achieving complete saturation of the naphthyridine ring system. However, its high reactivity necessitates careful management of reaction temperature and pressure to ensure operational safety. The choice of catalyst can also dictate regioselectivity; ruthenium and palladium catalysts have been shown to selectively hydrogenate different rings within the same naphthyridine isomer, providing a powerful method for controlling product outcomes. acs.org

Solvent System Optimization (e.g., Ethanol-Water Mixtures, Supercritical CO₂)

Solvent system optimization plays a pivotal role in enhancing the yield, selectivity, and environmental sustainability of 2,7-naphthyridine synthesis. Protic solvents such as methanol and ethanol (B145695) are commonly employed as they can improve the performance of hydrogenation catalysts.

Water is increasingly being adopted as a solvent due to its negligible environmental impact. rsc.orgnih.gov In certain MCRs, water can act as more than just a green solvent by actively accelerating the reaction rate. rsc.orgnih.govjst.go.jp Ethanol-water mixtures are also widely used, offering a good compromise for substrate solubility and catalyst efficiency. uobaghdad.edu.iq

Advanced solvent systems are also under investigation to further improve synthetic processes. Supercritical CO₂, for instance, has been identified as a promising green alternative, reportedly reducing reaction times for the synthesis of decahydro-2,7-naphthyridine (B1630171) derivatives by as much as 30%. The optimal solvent choice is highly specific to the reaction, substrates, and catalyst, with an ongoing trend towards more sustainable options. rsc.orgnih.gov

Strategies for Byproduct Reduction and Purification

The efficiency and scalability of any synthetic route are heavily dependent on the ability to minimize byproduct formation and streamline purification. In the synthesis of 2,7-naphthyridine derivatives, side reactions such as the O-arylation that competes with the desired N-arylation when using diaryliodonium salts can occur, especially with sterically demanding substrates. organic-chemistry.org Incomplete hydrogenation can also lead to complex mixtures of partially saturated intermediates. Furthermore, in MCRs, self-condensation of aldehyde starting materials can reduce the yield of the target product, a side reaction that can often be mitigated by using milder acidic conditions. acs.org

The primary strategy for byproduct reduction is the meticulous optimization of reaction parameters like temperature, time, and reagent stoichiometry. ekb.eg For purification, standard techniques such as column chromatography are effective for separating the desired product from impurities. nih.gov Recrystallization from suitable solvent systems, like ethanol-water mixtures, is another common method for obtaining highly pure material. uobaghdad.edu.iq In highly optimized, large-scale syntheses, it is sometimes possible to design the process so that the product crystallizes directly from the reaction mixture, obviating the need for chromatographic purification. beilstein-journals.orgnih.gov

Addressing Partial Hydrogenation and Ring-Opened Amine Formation

A primary challenge in the synthesis of 2,7-naphthyridine derivatives, especially those requiring saturation of the heterocyclic rings, is managing the hydrogenation process. The reaction can lead to a mixture of partially hydrogenated intermediates and undesired ring-opened byproducts.

Research Findings:

During the catalytic hydrogenation of 2,7-naphthyridine precursors, the goal is often to achieve complete saturation or selective reduction of one ring. However, suboptimal reaction conditions can result in a complex product mixture. For instance, the reduction of the 2,7-naphthyridine core can yield partially saturated intermediates. Gas chromatography-mass spectrometry (GC-MS) analysis of such reactions has revealed the presence of hexahydro-2,7-naphthyridine as a significant byproduct. Furthermore, acidic conditions during hydrogenation can promote the formation of ring-opened amines, which can account for up to 5% of the product mixture.

Recent advancements offer sophisticated control over hydrogenation selectivity. acs.org Research has demonstrated that the choice of catalyst system can dictate which of the two rings in a naphthyridine isomer is hydrogenated. acs.org This provides a powerful tool to prevent the formation of undesired partially hydrogenated species. acs.org

Palladium (Pd) Catalysis: Heterogeneous palladium catalysts tend to selectively hydrogenate one of the rings based on a combination of steric and electronic effects. acs.org

Ruthenium (Ru) Catalysis: Homogeneous ruthenium catalysts, such as [Ru(p-cymene)I₂]₂, can exhibit orthogonal selectivity, hydrogenating the other ring, with the outcome primarily controlled by the electronics of the rings. acs.org

By employing these switchable catalyst systems, chemists can achieve predictable and selective reduction, minimizing the formation of partially hydrogenated byproducts. acs.org Studies show that with optimized conditions, over-reduction leading to the saturation of both rings occurs only in trace amounts. acs.org

Table 1: Byproducts in Suboptimal Hydrogenation of 2,7-Naphthyridine Precursors

| Byproduct Type | Formation Conditions | Typical Percentage | Citation |

| Hexahydro-2,7-naphthyridine | Suboptimal Catalytic Hydrogenation | 15–20% | |

| Ring-Opened Amines | Acidic Reaction Conditions | <5% |

Advanced Purification Techniques (e.g., Crystallization, Chromatography)

Achieving high purity for the final this compound product is essential. Advanced purification techniques like crystallization and chromatography are employed to remove byproducts, unreacted starting materials, and reaction impurities. scribd.comgoogle.com

Crystallization:

Recrystallization is a powerful method for purifying solid organic compounds. scribd.comrochester.edu The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities. rochester.edu For derivatives of 2,7-naphthyridine, specific solvent systems have proven effective. A mixture of heptane (B126788) and ethyl acetate has been used to achieve purities greater than 95%. For amines with basic functionalities, crystallization of the corresponding salt (e.g., hydrochloride) can be an effective strategy to manipulate solubility and enhance purification. rochester.edu Fractional crystallization is particularly useful for separating mixtures of stereoisomers, such as diastereomers. google.com

Table 2: Exemplary Solvent Systems for Crystallization of Naphthyridine Derivatives

| Solvent System | Comments | Citation |

| Heptane/Ethyl Acetate | Shown to achieve >95% purity for 2,7-naphthyridine derivatives. | |

| n-Hexane/Acetone | A generally effective mixture for compounds with minor impurities. rochester.edu | rochester.edu |

| Ethanol (EtOH) | A common and versatile solvent for recrystallization. rochester.edu | rochester.edu |

| Water | Can be effective for polar compounds that are sparingly soluble in organic solvents. rochester.edu | rochester.edu |

Chromatography:

Chromatography is indispensable for separating complex mixtures and purifying compounds with similar physical properties. scribd.com For 2,7-naphthyridine derivatives, column chromatography is frequently used.

Silica (B1680970) Gel Chromatography: A standard method involves using a silica gel stationary phase with a mobile phase consisting of a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH). A common ratio, such as 9:1, has been shown to effectively resolve stereoisomers of related compounds.

Gradient Elution: For more complex separations, a gradient elution technique can be employed. For example, a mobile phase gradient of ethyl acetate in petroleum ether (ranging from 2% to 100%) has been used to purify 2,7-naphthyridine intermediates. google.com

High-performance liquid chromatography (HPLC) on an asymmetric resin is another advanced technique used to separate and enrich enantiomers from a chiral compound. google.com

Table 3: Chromatographic Purification Methods for Naphthyridine Derivatives

| Technique | Stationary Phase | Mobile Phase / Eluent | Application | Citation |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol (9:1) | Resolution of stereoisomers | |

| Column Chromatography | Silica Gel | Ethyl Acetate / Petroleum Ether (2-100% gradient) | Purification of intermediates | google.com |

| HPLC | Asymmetric Resin | Heptane/Isopropanol | Separation of enantiomers | google.com |

Chemical Reactivity and Mechanistic Investigations of 2,7 Naphthyridin 1 Amine Systems

Rearrangement Reactions in 2,7-Naphthyridine (B1199556) Series

Smiles Rearrangement in 1-Amino-3-oxo-2,7-naphthyridines

A significant advancement in the chemistry of 2,7-naphthyridines has been the application of the Smiles rearrangement. This reaction has been successfully carried out for the first time in the 2,7-naphthyridine series, providing a novel pathway to synthesize 1-amino-3-oxo-2,7-naphthyridines. fao.orgmdpi.comnih.gov These compounds serve as crucial starting materials for the synthesis of more complex heterocyclic structures, such as furo[2,3-c]-2,7-naphthyridines. fao.orgmdpi.comnih.gov

The process typically involves the treatment of 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines with a base, such as sodium hydroxide, in an alcoholic solvent. mdpi.com This induces an intramolecular nucleophilic aromatic substitution, leading to the formation of the corresponding 1-amino-3-oxo-2,7-naphthyridines in high yields. mdpi.commdpi.com This rearrangement has also been observed as an "unexpected" pathway during the cyclization of certain alkoxyacetamides, leading to the formation of 1,3-diamino-2,7-naphthyridines, highlighting the versatility of this reaction type in generating diverse molecular scaffolds. mdpi.comnih.gov

Table 1: Examples of Smiles Rearrangement in 2,7-Naphthyridine Derivatives

| Starting Material | Rearranged Product | Yield (%) | Reference |

|---|---|---|---|

| 1-amino-7-isopropyl-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile | High | mdpi.com |

| 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines | 1-Amino-3-oxo-2,7-naphthyridines | High | mdpi.com |

| Alkoxyacetamides | 1,3-Diamino-2,7-naphthyridines | - | mdpi.comnih.gov |

Influence of Substituents on Rearrangement Pathways (e.g., Steric and Electronic Effects at C-1 and C-7)

The course of rearrangement reactions within the 2,7-naphthyridine series is significantly influenced by the nature of substituents at various positions of the heterocyclic core. Specifically, steric and electronic effects at the C-1 and C-7 positions play a crucial role in dictating the reaction pathways and outcomes.

In the case of 1,3-diamino-2,7-naphthyridines, the rearrangement has been found to be influenced by both the substituent at the 7th position of the 2,7-naphthyridine ring and the nature of the cyclic amine at the 1st position. mdpi.com The influence is predominantly steric in nature. mdpi.com For instance, the presence of bulky substituents can hinder the conformational changes required for the rearrangement to proceed efficiently.

Conversely, the rearrangement of 1-amino-3-oxo-2,7-naphthyridines appears to be less sensitive to these steric and electronic influences. mdpi.com Studies have shown that for these substrates, the rearrangement occurs more rapidly and is not significantly affected by the nature of the alkyl and cyclic amine groups. mdpi.com Computational analysis of the electrostatic potential (ESP) charges on these molecules indicates a substantial increase in the positive charge on the cyano group, which is the site of nucleophilic attack during the rearrangement. This increased positive charge likely explains the enhanced reactivity and higher reaction velocity observed in these systems. mdpi.com

C-8/Cpyr Bond Cleavage and Cyclization Mechanisms

While direct evidence for C-8/Cpyr bond cleavage in 2,7-naphthyridin-1-amine systems is not extensively detailed in the provided search results, the synthesis of various fused heterocyclic systems implies a range of cyclization mechanisms that inherently involve the formation of new bonds with the pyridine (B92270) (Cpyr) portion of the naphthyridine core. The synthesis of compounds like lophocladines A and B, for example, involves the construction of the 2,7-naphthyridin-1(2H)-one scaffold, which then serves as a building block for further functionalization. researchgate.net These subsequent reactions, often involving nucleophilic substitution at positions like C-8, lead to the formation of new cyclic structures. researchgate.net

Nucleophilic Reactivity of the 2,7-Naphthyridine Core

The 2,7-naphthyridine nucleus exhibits a rich nucleophilic character, participating in a variety of addition and substitution reactions.

Nucleophilic Addition to Carbonyl Groups and Schiff Base Formation

The amino group at the C-1 position of 2,7-naphthyridine derivatives can act as a nucleophile, readily adding to carbonyl groups. This reactivity is a fundamental aspect of its chemical behavior. mdpi.com A notable outcome of this reactivity is the formation of Schiff bases. For example, the reaction of 1-amino-3-oxo-2,7-naphthyridines with amines can lead to a rearrangement followed by the nucleophilic addition of the amine to the newly formed carbonyl group, resulting in a Schiff base. mdpi.comresearchgate.net This condensation reaction demonstrates the dual reactivity of the system, where an initial rearrangement facilitates a subsequent nucleophilic addition. researchgate.net

Table 2: Nucleophilic Addition and Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 1-Amino-3-oxo-2,7-naphthyridine | Amine | Schiff Base | mdpi.comresearchgate.net |

| N,7-dibenzyl-8-oxo-3-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine | Benzylamine | Imine (Schiff Base) | eurekaselect.com |

Unexpected Substitutions in Substituted 2,7-Naphthyridine Derivatives

Research into the reactivity of substituted 2,7-naphthyridine derivatives has revealed instances of unexpected nucleophilic substitutions. These reactions often occur under specific conditions and can lead to products that are not predicted by standard reactivity patterns.

One such example is the unexpected substitution of a 1-pyrazolyl residue in 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine when reacted with certain nucleophiles under harsh experimental conditions. researchgate.neteurekaselect.com This suggests that groups other than the expected chloro substituent can act as leaving groups, leading to alternative reaction pathways.

Another unexpected transformation was observed during the reaction of certain 2,7-naphthyridine derivatives with benzylamine. Instead of a simple substitution, the reaction proceeded through a rearrangement followed by condensation, ultimately forming N,7-dibenzyl-8-(benzylimino)-3-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine. eurekaselect.com These findings underscore the complex reactivity of the 2,7-naphthyridine system and the potential for discovering novel synthetic routes through the exploration of its reaction space.

Cross-Coupling Functionalization of 2,7-Naphthyridine Scaffolds (e.g., Suzuki-Miyaura)

The functionalization of the 2,7-naphthyridine core through palladium-catalyzed cross-coupling reactions is a key strategy for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. While direct Suzuki-Miyaura coupling on this compound is not extensively documented in publicly available research, studies on related 2,7-naphthyridine systems provide valuable insights into the reactivity of this heterocyclic scaffold.

Research has demonstrated the feasibility of Suzuki-Miyaura reactions on di-chloro substituted naphthyridine isomers, such as 2,7-dichloro-1,8-naphthyridine, to produce diaryl and dialkenyl derivatives in high yields researchgate.net. This suggests that the naphthyridine core is amenable to palladium-catalyzed C-C bond formation.

In a broader context of cross-coupling on nitrogen-containing heterocycles, the choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity. For instance, the use of specialized ligands like BrettPhos and RuPhos has been shown to provide a wide scope for Pd-catalyzed C-N cross-coupling reactions with functionalized aryl and heteroaryl partners semanticscholar.org. Such advanced catalytic systems could potentially be adapted for the functionalization of aminated 2,7-naphthyridines.

The following table summarizes representative examples of cross-coupling reactions on naphthyridine scaffolds, illustrating the types of transformations that have been successfully employed.

| Entry | Naphthyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 2,7-Dichloro-1,8-naphthyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2,7-Diaryl-1,8-naphthyridine | High |

| 2 | 2,7-Dichloro-1,8-naphthyridine | Alkenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2,7-Dialkenyl-1,8-naphthyridine | High |

Reaction Kinetics and Thermodynamic Studies of 2,7-Naphthyridine Transformations

The study of reaction kinetics and thermodynamics provides fundamental understanding of the reactivity and stability of 2,7-naphthyridine systems. While comprehensive quantitative kinetic and thermodynamic data for transformations of this compound are limited in the available literature, mechanistic studies of related rearrangements offer qualitative insights into the factors governing these reactions.

A significant transformation studied in the context of 2,7-naphthyridine derivatives is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution has been observed in 1-amino-3-substituted-2,7-naphthyridine systems nih.govmdpi.com. For instance, 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles undergo a Smiles rearrangement to yield 1-amino-3-oxo-2,7-naphthyridines mdpi.com.

Mechanistic investigations have revealed that the rate of these rearrangements can be influenced by steric and electronic factors. For 1,3-diamino-2,7-naphthyridines, the rearrangement reaction was found to be affected by the nature of the substituent at the 7-position of the naphthyridine ring and the type of cyclic amine at the 1-position, with steric hindrance playing a significant role nih.gov.

Furthermore, computational studies involving the calculation of electrostatic potential (ESP) charges have been employed to understand the reactivity. These calculations have shown a significant increase in the positive charge on the cyano group that undergoes nucleophilic attack during the rearrangement process, which may explain the increased propensity for and higher velocity of the reaction nih.gov.

Although specific thermodynamic parameters like enthalpy and entropy of activation have not been detailed for these specific rearrangements, studies on the equilibria of other naphthyridine isomers, such as 2,7-dihydroxy-1,8-naphthyridine, have utilized 1H NMR titration experiments and ab initio calculations to determine equilibrium constants, demonstrating the applicability of these methods to understand the thermodynamics of naphthyridine systems digitellinc.com.

Structure Activity Relationship Sar Studies of 2,7 Naphthyridin 1 Amine Analogs

Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of 2,7-naphthyridine (B1199556) analogs is intrinsically linked to their specific arrangement of chemical features, or pharmacophores, that interact with biological targets. The core 2,7-naphthyridone scaffold itself is considered a key pharmacophoric element, designed to conformationally restrain other essential groups in a favorable orientation for target binding. nih.gov

For kinase inhibition, a prevalent activity of this compound class, molecular docking studies have helped to elucidate the key interaction points. A general pharmacophore model for 2,7-naphthyridone-based kinase inhibitors can be described by:

A core heterocyclic scaffold (2,7-naphthyridone): This rigid structure acts as the foundation, positioning the other functional groups correctly within the kinase ATP-binding pocket. nih.gov

A hydrogen bond donor/acceptor region: The N-H group and the adjacent carbonyl oxygen of the naphthyridone ring are critical for forming hydrogen bonds with hinge region residues of the kinase. For instance, in c-Kit kinase, the N-H of an amino substituent at the 8-position can form a hydrogen bond with the side chain of Asp792, while the oxygen of the naphthyridone ring interacts with the backbone N-H of Cys673. nih.gov

A hydrophobic region: Typically occupied by an N-aryl substituent (e.g., a phenyl group at the 2-position), this part of the molecule extends into a hydrophobic pocket of the target protein. nih.gov

A solvent-exposed region: Substituents at the 8-position, often an amino group, can project into the solvent-exposed region of the ATP-binding site, providing a vector for further modification to enhance potency and selectivity. nih.gov

These features collectively define the essential pharmacophoric requirements for the interaction of 2,7-naphthyridin-1-amine analogs with their biological targets, particularly protein kinases.

Impact of Substituent Modifications on Bioactivity Profiles

The size and shape (steric properties) of substituents on the 2,7-naphthyridine ring play a significant role in modulating biological activity. Studies have shown that chemical reactions involving these scaffolds, and by extension their potential for biological interactions, are influenced by the steric bulk of groups at specific positions. researchgate.net

Notably, the substituent at the 7-position of the naphthyridine ring and the nature of a cyclic amine at the 1-position can exert significant steric influence. researchgate.net In the synthesis of 1,3-diamino-2,7-naphthyridines, the course of the reaction was found to be dependent on these steric factors. researchgate.net For example, the presence of a bulky benzyl (B1604629) group at the N7 position of the piperidine (B6355638) ring within the 2,7-naphthyridine system can lead to different chemical reactivity compared to a smaller methyl group, highlighting the impact of steric hindrance in this region of the molecule.

In the case of sampangine (B1681430) derivatives, which contain a fused 2,7-naphthyridine core, the nature of substituents has been shown to modulate antifungal activity. The introduction of a 3-methoxy group (an electron-donating group) into the sampangine structure resulted in significant antifungal activity against C. albicans, C. neoformans, and A. fumigatus. nih.gov Similarly, a 4-methylenedioxy derivative also displayed notable activity. nih.gov This suggests that increasing electron density at specific positions on the polycyclic system can be favorable for this particular biological endpoint. Conversely, the absence of such electron-donating groups in the parent compound, sampangine, correlated with different activity profiles. nih.gov These findings indicate that the electronic nature of functional groups is a key consideration in the optimization of the biological efficacy of 2,7-naphthyridine-containing compounds.

The specific position of a substituent on the 2,7-naphthyridine core is a critical determinant of biological activity. Altering the substitution pattern, even with the same functional group, can lead to significant changes in potency and other pharmacological properties.

In a series of 8-hydroxy-1,6-naphthyridine derivatives (a closely related isomer), modification at the 5-position was explored as a strategy to improve both potency and metabolic stability. nih.gov While the parent compound in one subseries was potent, it suffered from metabolic instability. Introducing substituents at the 5-position was found to be a successful strategy for mitigating this issue while retaining or modulating antileishmanial activity. For example, replacing a hydrogen at the 5-position with various amino groups led to a range of potencies. An analog with a 5-((4-chlorobenzyl)amino) group demonstrated significant potency, whereas other substitutions at this position resulted in reduced or abolished activity. nih.gov This highlights that the 5-position of the naphthyridine ring system is a sensitive site where the introduction of specific substituents can modulate the biological profile, demonstrating the importance of positional isomerism in SAR studies.

SAR in Specific Biological Target Classes

The 2,7-naphthyridone scaffold has proven to be a particularly fruitful starting point for the development of potent kinase inhibitors, including those targeting c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Systematic modification of substituents at the 8-position of 2-phenyl-2,7-naphthyridin-1(2H)-one has led to the identification of compounds with high potency and selectivity.

For c-Kit inhibition, the nature of the amino substituent at the C-8 position is critical. Initial studies with a lead compound (compound 3 in the table below) showed moderate c-Kit inhibitory activity. nih.gov By exploring various substituted anilines at this position, researchers found that potency could be dramatically improved. For instance, introducing a 4-fluorophenylamino group (compound 9b ) slightly decreased activity, while a 3-aminophenylamino group (compound 9h ) led to a significant increase in potency. nih.gov The most potent compound in this series, compound 9k , featured a (6-aminopyridin-3-yl)amino group, which resulted in an IC50 value of 8.5 nM, a nearly 39-fold improvement over the initial lead compound. nih.gov This indicates a strong preference for specific hydrogen-bonding and electronic features in the substituent at the C-8 position for optimal c-Kit inhibition.

| Compound | R (Substituent at C-8) | c-Kit IC50 (nM) |

|---|---|---|

| 3 | (reference) | 329.6 |

| 9b | 4-Fluorophenylamino | 425.1 |

| 9h | 3-Aminophenylamino | 78.1 |

| 9j | (5-Aminopyridin-2-yl)amino | 29.2 |

| 9k | (6-Aminopyridin-3-yl)amino | 8.5 |

Similarly, for VEGFR-2 inhibition, modifications to the 8-amino substituent on the 2,7-naphthyridone scaffold yielded significant gains in potency. The same lead compound 3 had a VEGFR-2 IC50 of 279.9 nM. nih.gov Exploration of different aniline (B41778) and heterocyclic amine substituents at C-8 revealed that electron-donating groups and specific substitution patterns on the phenyl ring were beneficial. Compound 10l , with a 3-amino-4-methylphenylamino group, showed good activity (IC50 = 56.5 nM). nih.gov The most potent analog for VEGFR-2 inhibition was compound 10r , which incorporated a (1-methyl-1H-pyrazol-4-yl)amino substituent, achieving an IC50 of 31.7 nM. nih.gov This represents an 8.8-fold increase in potency compared to the lead compound, underscoring the scaffold's tunability for different kinase targets through substituent modification.

| Compound | R (Substituent at C-8) | VEGFR-2 IC50 (nM) |

|---|---|---|

| 3 | (reference) | 279.9 |

| 10g | 3-Hydroxyphenylamino | 105.7 |

| 10l | 3-Amino-4-methylphenylamino | 56.5 |

| 10q | Pyrazin-2-ylamino | 59.8 |

| 10r | (1-Methyl-1H-pyrazol-4-yl)amino | 31.7 |

Neurotropic Agents: Substituent Effects on Anticonvulsant and Antidepressant Potency

Recent research into the neurotropic activities of this compound analogs has revealed important structure-activity relationships (SAR) that govern their anticonvulsant and antidepressant potential. Specifically, studies on a series of 5-piperazinopyrazolo[3,4-c]-2,7-naphthyridines have elucidated the effects of various substituents on their biological activity.

For anticonvulsant activity, the nature of the substituent on the piperazine (B1678402) ring plays a critical role. The presence of a diphenylmethyl group on the piperazine moiety has been shown to be advantageous for anticonvulsant effects. Conversely, the introduction of smaller alkyl or aryl groups, such as methyl, ethyl, or phenyl, generally leads to a decrease in anticonvulsant potency.

In terms of antidepressant activity, modifications at both the seventh position of the tetrahydro-pyrazolo[3,4-c] nih.govnih.govnaphthyridin-1-amine core and on the piperazine ring have been found to be influential. A benzyl substituent at the seventh position is beneficial for antidepressant effects, as is the presence of a 4-methylpiperazine group. These findings suggest that both steric and electronic properties of the substituents contribute to the interaction of these compounds with their neurological targets.

Table 1: Structure-Activity Relationship of this compound Analogs as Neurotropic Agents

| Compound Series | Substituent | Position | Observed Effect on Potency |

|---|---|---|---|

| Pyrazolo[3,4-c]-2,7-naphthyridines | Diphenylmethyl | Piperazine ring | Beneficial for anticonvulsant activity |

| Pyrazolo[3,4-c]-2,7-naphthyridines | Methyl | Piperazine ring | Decreased anticonvulsant activity |

| Pyrazolo[3,4-c]-2,7-naphthyridines | Ethyl | Piperazine ring | Decreased anticonvulsant activity |

| Pyrazolo[3,4-c]-2,7-naphthyridines | Phenyl | Piperazine ring | Decreased anticonvulsant activity |

| 6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c] nih.govnih.govnaphthyridin-1-amine | Benzyl | 7th position | Beneficial for antidepressant activity |

Integrin Inhibitors: Selectivity and Potency Determinants

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound analogs as integrin inhibitors are not extensively detailed in publicly available literature, research on related naphthyridine scaffolds provides valuable insights into the determinants of potency and selectivity for this class of compounds.

Studies on various naphthyridine derivatives have demonstrated their potential as antagonists of integrins, which are key cell adhesion receptors involved in numerous physiological and pathological processes. For instance, derivatives of 1,8-naphthyridine (B1210474) have been investigated as αvβ6 integrin antagonists. In these analogs, the naphthyridine core often serves as a key structural element for interaction with the receptor.

The potency and selectivity of these compounds are influenced by the nature and position of substituents on the naphthyridine ring system. For example, in some series of naphthyridine-based integrin inhibitors, the introduction of specific functional groups can modulate the affinity for different integrin subtypes. Achieving selectivity, for instance between αvβ6 and other αv integrins, is a critical aspect of the drug design process to minimize off-target effects. While direct data on this compound is sparse, the general principles of substituent effects on related naphthyridine cores suggest that modifications to the amine group and other positions on the 2,7-naphthyridine ring would likely have a significant impact on both potency and selectivity as integrin inhibitors.

Table 2: General SAR Observations for Naphthyridine-based Integrin Inhibitors

| Naphthyridine Core | Target Integrin | General SAR Observation |

|---|---|---|

| 1,8-Naphthyridine | αvβ6 | The naphthyridine scaffold is a key feature for receptor interaction. |

Pharmacological and Biological Investigations of 2,7 Naphthyridin 1 Amine and Its Derivatives

Anti-Oncogenic and Cytotoxic Activities

The quest for novel and effective anti-cancer agents has led to the exploration of various chemical scaffolds, with 2,7-naphthyridine (B1199556) derivatives emerging as a promising class of compounds. Their anti-oncogenic and cytotoxic activities have been demonstrated through the inhibition of tumor growth in a range of cancer cell lines, the targeting of specific kinases crucial for cancer progression, and the induction of apoptosis.

Inhibition of Tumor Growth in Various Cancer Cell Lines

Derivatives of 2,7-naphthyridine have shown significant cytotoxic activity against a variety of human cancer cell lines. Research has demonstrated the potential of these compounds to inhibit the proliferation of malignant cells, highlighting their broad-spectrum anti-tumor capabilities.

One notable example is 1-amino-4-phenyl-2,7-naphthyridine, which has exhibited cytotoxic effects against human lung tumor and breast cancer cell lines researchgate.net. Further studies have explored derivatives of 2,7-naphthyridine-3-carboxylic acid, which have been screened against a panel of 60 different human tumor cell lines by the National Cancer Institute, with some compounds showing cytostatic activity nih.gov.

Eupolauridine, an alkaloid containing a 2,7-naphthyridine scaffold, and its analogues have also been investigated for their antiproliferative activity. One of its derivatives, eupolauridine N-oxide, was found to be particularly active against a human ovarian cancer cell line with an IC50 value of 3.5 μM and a non-small-cell lung cancer cell line with an IC50 value of 1.77 μM researchgate.net.

Table 1: Cytotoxic Activity of 2,7-Naphthyridine Derivatives in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 1-amino-4-phenyl-2,7-naphthyridine | Human Lung Tumor | Data not specified |

| 1-amino-4-phenyl-2,7-naphthyridine | Human Breast Cancer | Data not specified |

| Eupolauridine N-oxide | Human Ovarian Cancer | 3.5 μM |

| Eupolauridine N-oxide | Non-Small-Cell Lung Cancer | 1.77 μM |

| 2,7-naphthyridine-3-carboxylic acid derivative 13 | Various (NCI-60 panel) | Cytostatic activity |

Targeting Specific Kinases: MET, AXL, c-Kit, and VEGFR-2 Inhibition

A key mechanism through which 2,7-naphthyridine derivatives exert their anti-cancer effects is by inhibiting specific protein kinases that are often dysregulated in cancer. These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.

The 2,7-naphthyridone scaffold has been identified as a promising lead structure for the development of MET kinase inhibitors nih.govnih.govmdpi.com. One study identified a novel 2,7-naphthyridone-based MET kinase inhibitor, 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one, which demonstrated potent in vitro and in vivo efficacy in tumor models nih.gov. Furthermore, a selective MET/AXL kinase inhibitor has been discovered through the efficient arylation of 2,7-Naphthyridin-1(2H)-one nih.gov.

In addition to MET and AXL, derivatives of 2,7-naphthyridin-1-amine have been designed and synthesized as potent inhibitors of c-Kit and VEGFR-2, two other important receptor tyrosine kinases involved in tumor angiogenesis and growth. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were developed, leading to the discovery of new lead compounds for c-Kit and VEGFR-2 inhibition nih.govmdpi.com. For instance, compound 9k showed excellent c-Kit inhibitory activity with an IC50 of 8.5 nM, while compounds 10l and 10r displayed significant VEGFR-2 inhibitory activity with IC50 values of 56.5 nM and 31.7 nM, respectively nih.govmdpi.com.

Table 2: Kinase Inhibitory Activity of 2,7-Naphthyridine Derivatives

| Compound | Target Kinase | Inhibitory Activity (IC50) |

|---|---|---|

| 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one (13f) | MET | Data not specified |

| Derivative from arylation of 2,7-Naphthyridin-1(2H)-one | MET/AXL | Data not specified |

| Compound 9k | c-Kit | 8.5 nM |

| Compound 10l | VEGFR-2 | 56.5 nM |

| Compound 10r | VEGFR-2 | 31.7 nM |

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Certain derivatives of the broader naphthyridine class have been shown to trigger this process in cancer cells. For instance, studies on pyrazolo-naphthyridine derivatives have demonstrated their ability to induce apoptosis in cervical (HeLa) and breast (MCF-7) cancer cells mdpi.comresearchgate.net.

The pro-apoptotic effects of these compounds were confirmed by several observations, including morphological changes characteristic of apoptosis and DNA damage as confirmed by the comet assay mdpi.comresearchgate.net. Mechanistically, these derivatives were found to decrease the mitochondrial membrane potential and increase the levels of activated caspase-9 and caspase-3/7, key executioners of the apoptotic cascade mdpi.comresearchgate.net. The involvement of reactive oxygen species (ROS) in the induction of apoptosis was also indicated by an observed increase in oxidative stress mdpi.comresearchgate.net. These findings suggest that such naphthyridine derivatives can activate the intrinsic pathway of apoptosis.

Anti-Infective Properties

Beyond their anti-cancer potential, derivatives of 2,7-naphthyridine are being investigated for their ability to combat infectious diseases caused by bacteria and viruses.

Antimicrobial Activity against Bacterial Strains

The naphthyridine core is a well-established pharmacophore in antimicrobial agents, with the most famous example being nalidixic acid, a 1,8-naphthyridine (B1210474) derivative. While much of the research has focused on the 1,8-isomer, the broader class of naphthyridines has demonstrated a wide spectrum of antimicrobial properties asianpubs.org.

Although specific studies focusing solely on the antimicrobial activity of this compound derivatives are limited in the available literature, the general antimicrobial potential of the naphthyridine scaffold suggests that this particular isomer and its derivatives could also possess activity against various bacterial strains. Further research is warranted to isolate and characterize the antimicrobial efficacy of 2,7-naphthyridine compounds against clinically relevant bacteria, including determining their minimum inhibitory concentrations (MICs).

Antiviral Efficacy of 2,7-Naphthyridine Derivatives

The naphthyridine scaffold has also been reported to exhibit antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV) nih.gov.

While much of the detailed research has been conducted on other isomers, such as 1,6-naphthyridines which have shown potent activity against human cytomegalovirus and herpes simplex virus, the potential for 2,7-naphthyridine derivatives to act as antiviral agents remains an area of interest. The diverse biological activities of the naphthyridine class as a whole suggest that the 2,7-isomer could serve as a valuable template for the development of novel antiviral therapeutics. Future studies are needed to specifically evaluate the antiviral efficacy of this compound and its derivatives against a panel of clinically significant viruses.

Central Nervous System (CNS) Modulatory Effects

Derivatives of 2,7-naphthyridine have demonstrated a range of effects on the central nervous system, including anticonvulsant, antidepressant, anxiolytic, and sedative properties.

A number of 2,7-naphthyridine derivatives have shown promising anticonvulsant activity in various preclinical models. researchgate.net Specifically, piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and 9,11-dimethylpyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines have displayed high anticonvulsant activity. researchgate.net

One of the standard models used to evaluate potential anticonvulsant drugs is the pentylenetetrazole (PTZ)-induced seizure test. nih.gov In this model, several 2,7-naphthyridine derivatives have demonstrated significant protection against seizures, with some compounds surpassing the efficacy of the established antiepileptic drug ethosuximide. researchgate.net The maximal electroshock (MES) test is another common model for identifying efficacy against generalized tonic-clonic seizures. nih.gov However, the studied 2,7-naphthyridine derivatives were found to be ineffective in the MES test. nih.gov

The anticonvulsant effects of these compounds are believed to be mediated, in part, through their interaction with GABA-A receptors. Docking studies have suggested that the most active compounds bind to the GABA-A receptor, which is a key target for many antiepileptic drugs.

Interactive Table: Anticonvulsant Activity of Selected 2,7-Naphthyridine Derivatives

| Compound | Seizure Model | Activity |

| Pyrazolo[3,4-c]-2,7-naphthyridines (e.g., 3a, 3b, 3d, 3f-i) | Pentylenetetrazole (PTZ) | High anticonvulsant activity, surpassing ethosuximide |

| Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines (e.g., 4a, 4d, 4f, 4i) | Pentylenetetrazole (PTZ) | High anticonvulsant activity, surpassing ethosuximide |

| Pyrazolo[3,4-c]-2,7-naphthyridines and Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines | Maximal Electroshock (MES) | Ineffective |

Certain derivatives of 2,7-naphthyridine have also been investigated for their potential as antidepressants and anxiolytics. researchgate.net The psychotropic effects of these compounds are often evaluated alongside their anticonvulsant properties. The mechanism of action for these effects is thought to involve the modulation of various neurotransmitter systems in the brain. Tricyclic antidepressants (TCAs), for instance, work by inhibiting the reuptake of serotonin and norepinephrine. nih.govmayoclinic.org Amitriptyline, a commonly known TCA, demonstrates this mechanism. nih.gov

In addition to their anticonvulsant and potential antidepressant and anxiolytic effects, some 2,7-naphthyridine derivatives exhibit sedative properties. researchgate.net This sedative action is a common characteristic of many centrally acting compounds and can be a desirable or undesirable side effect depending on the therapeutic goal.

Enzyme and Receptor Modulatory Activities

The biological activities of 2,7-naphthyridine derivatives extend beyond their effects on the CNS. These compounds have been found to modulate the activity of various enzymes and receptors, highlighting their potential for a wide range of therapeutic applications.

Derivatives of 2,7-naphthyridine have emerged as potent inhibitors of several kinases, which are key regulators of cellular processes.

3-Phosphoinositide-dependent Kinase-1 (PDK-1): Substituted dibenzo[c,f] nih.govresearchgate.netnaphthyridines and benzo[c] nih.govresearchgate.net-naphthyridines have been identified as potent and selective inhibitors of PDK-1. nih.govnih.gov PDK-1 is a crucial component of the PI3K signaling pathway, which is often dysregulated in cancer. medchemexpress.com The crystal structure of a dibenzo[c,f] nih.govresearchgate.netnaphthyridine derivative in complex with the kinase domain of PDK-1 has confirmed its binding to the active site. nih.gov

Bruton Tyrosine Kinase (BTK): While the provided information does not directly link this compound to BTK inhibition, the broader class of naphthyridine derivatives has been explored for this activity. BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies. nih.gov

Other kinases targeted by 2,7-naphthyridine derivatives include MET kinase, c-Kit, and VEGFR-2. nih.govnih.gov

Interactive Table: Kinase Inhibition by 2,7-Naphthyridine Derivatives

| Kinase Target | Derivative Class | Significance |

| 3-Phosphoinositide-dependent Kinase-1 (PDK-1) | Dibenzo[c,f] nih.govresearchgate.netnaphthyridines, Benzo[c] nih.govresearchgate.net-naphthyridines | Potent and selective inhibition; potential for cancer therapy |

| MET kinase | 2,7-Naphthyridinone-based inhibitors | Promising scaffold for antitumor drug development |

| c-Kit and VEGFR-2 | 8-Amino-substituted 2-phenyl-2,7-naphthyridinone derivatives | Potential for cancer therapy |

Certain 2,7-naphthyridine derivatives have been identified as inhibitors of phosphodiesterase type 5 (PDE5). nih.gov PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. mdpi.com Inhibition of PDE5 leads to an increase in cGMP levels, which has therapeutic applications in conditions such as erectile dysfunction and pulmonary arterial hypertension. mdpi.com

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the 2,7-naphthyridine scaffold have been investigated as potential inhibitors of cholinesterases, enzymes crucial to the functioning of the nervous system. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

In this context, a series of 8-hydroxy-2,7-naphthyridin-2-ium salts were synthesized and evaluated for their inhibitory activity against both AChE and BChE. Researchers identified compounds that acted as dual inhibitors, affecting both enzymes, as well as derivatives that showed preferential inhibition of AChE over BChE. For instance, certain compounds benzylated at the N-2 position of the 2,7-naphthyridine core demonstrated dual inhibition of both AChE and BChE. Structural modifications, such as the introduction of a naphthyl residue at the 6-position, were found to influence the potency and selectivity of the inhibition.

Table 1: Cholinesterase Inhibition by 2,7-Naphthyridine Derivatives This table is provided for informational purposes and is based on available research data.

| Compound ID | Target Enzyme(s) | Inhibition | Notes |

| E31 | AChE & BChE | Dual Inhibitor | Benzylated at position 2 |

| E32 | AChE & BChE | Dual Inhibitor | Benzylated at position 2 |

| E33 | AChE > BChE | Preferential AChE Inhibitor | Contains a naphthyl residue at position 6 |

Integrin Binding Inhibition (e.g., α4β1, α4β7)

Integrins such as α4β1 and α4β7 are cell adhesion receptors that play a significant role in inflammatory processes by mediating the trafficking and recruitment of leukocytes. Consequently, inhibitors of these integrins are considered potential therapeutic agents for autoimmune and inflammatory diseases. However, specific research focused on the activity of this compound or its direct derivatives as inhibitors of α4β1 or α4β7 integrins is not extensively documented in the available scientific literature.

G-Protein Coupled Receptor Affinity

G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern medicines. While the broader naphthyridine class of compounds has been explored for GPCR activity, specific studies detailing the affinity of this compound derivatives for various GPCRs are limited. For context, research on the related 1,8-naphthyridine isomer has shown that certain derivatives can exhibit high affinity for adenosine receptors, which are a class of GPCRs. One study synthesized a series of 1,8-naphthyridine derivatives and found that many were selective for the A₁ adenosine receptor, with some compounds showing affinity in the low nanomolar and even subnanomolar range. ebi.ac.uk This suggests that the naphthyridine scaffold can be effectively targeted to GPCRs, though specific data for the 2,7-isomer remains scarce.

Bombesin Receptor Subtype-3 Agonism

The Bombesin receptor subtype-3 (BRS-3) is an orphan GPCR implicated in regulating energy metabolism, making it a potential target for the treatment of obesity. nih.govnih.gov Agonists of this receptor are of significant interest in drug discovery. nih.govresearchgate.net Despite the development of various BRS-3 agonists, including peptide-based molecules and other small molecules like MK-5046, there is no specific mention in the available literature of compounds based on the this compound scaffold being investigated as BRS-3 agonists.

Anti-Inflammatory and Immunomodulatory Applications

The naphthyridine core structure is present in compounds investigated for anti-inflammatory and immunomodulatory effects. nih.govmdpi.com While direct studies on 2,7-naphthyridine derivatives are not widely reported, research on the related 1,8-naphthyridine isomer provides insight into the potential of this chemical class. Derivatives of 1,8-naphthyridine have been reported to exhibit anti-inflammatory and immunomodulatory activities. nih.gov For example, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives were evaluated for anti-inflammatory activity, which was suggested by their ability to downregulate pro-inflammatory cytokines. nih.gov This indicates that the naphthyridine skeleton is a viable pharmacophore for developing agents with immunomodulatory potential.

Other Therapeutic Investigations (e.g., Erectile Dysfunction, Heart Failure)

The 2,7-naphthyridine scaffold has been explored for other therapeutic applications, most notably for erectile dysfunction. Research has led to the discovery of novel 2,7-naphthyridine derivatives that act as potent and highly specific inhibitors of phosphodiesterase type 5 (PDE5). researchgate.net PDE5 is a key enzyme in the regulation of blood flow to the corpus cavernosum of the penis.

One particular 2,7-naphthyridine derivative, designated T-0156, demonstrated exceptionally potent PDE5 inhibition with an IC₅₀ value of 0.23 nM. researchgate.net This compound exhibited high selectivity for PDE5 over other PDE isoforms. researchgate.net In functional studies, this derivative showed more potent relaxant effects on isolated rabbit corpus cavernosum than sildenafil, a widely used PDE5 inhibitor. researchgate.net These findings identified the 2,7-naphthyridine structure as a promising scaffold for the development of new treatments for erectile dysfunction. researchgate.net

Investigations into the use of 2,7-naphthyridine derivatives for heart failure are not specifically detailed in the current body of scientific literature.

Table 2: PDE5 Inhibition by a 2,7-Naphthyridine Derivative This table is provided for informational purposes and is based on available research data.

| Compound ID | Target | Potency (IC₅₀) | Functional Effect (EC₃₀) | Selectivity |

| 4c (T-0156) | PDE5 | 0.23 nM | 5.0 nM | >100,000-fold vs PDE1-4; 240-fold vs PDE6 |

Molecular Mechanisms of Action

Enzyme Active Site Interactions and Binding Modes

The structural scaffold of naphthyridine is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of enzymes, particularly kinases. While specific studies detailing the binding of 2,7-Naphthyridin-1-amine to enzyme active sites are limited, research on closely related 2,7-naphthyridine (B1199556) derivatives provides valuable insights. For instance, substituted dibenzo[c,f] nih.govnih.govnaphthyridines have been identified as potent and selective inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) drugbank.com. Furthermore, novel 2,7-naphthyridine compounds are being explored as inhibitors of MASTL (Microtubule Associated Serine/Threonine Kinase Like) for cancer treatment researchgate.net. The inhibitory activity of these related compounds suggests that the 2,7-naphthyridine core can likely fit into the ATP-binding pocket of various kinases. The specific interactions of this compound, however, would be dictated by the unique placement of its amino group and the nitrogen atoms within the heterocyclic rings, which would influence hydrogen bonding and other non-covalent interactions with amino acid residues in an enzyme's active site. Molecular docking studies on other naphthyridine isomers, such as 1,8-naphthyridine (B1210474) derivatives, have shown interactions with the active sites of enzymes like topoisomerase II, forming hydrogen bonds with key amino acid residues and DNA segments researchgate.net.

Table 1: Potential Enzyme Interactions of the Naphthyridine Scaffold This table is based on studies of various naphthyridine derivatives and suggests potential, but not confirmed, interactions for this compound.

| Enzyme Class | Potential Binding Site Interaction | Derivative Studied |

|---|---|---|

| Kinases (e.g., PDK-1, MASTL) | ATP-binding pocket | Dibenzo[c,f] nih.govnih.govnaphthyridines, other novel 2,7-naphthyridine compounds |